molecular formula C16H22N4O2S B5977134 3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine

3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine

Cat. No. B5977134
M. Wt: 334.4 g/mol
InChI Key: DISSZBXITMTJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(methylsulfonyl)piperidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is commonly referred to as BTPMP.

Mechanism of Action

The mechanism of action of BTPMP is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins.
Biochemical and Physiological Effects
BTPMP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as the proliferation of certain cancer cells. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTPMP is that it is relatively easy to synthesize, which makes it readily accessible for use in laboratory experiments. Additionally, it has been shown to have a range of potential applications, which makes it a versatile compound for use in scientific research. However, one of the limitations of BTPMP is that its mechanism of action is not fully understood, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on BTPMP. One area of interest is the development of new synthetic methods for producing BTPMP, which may be more efficient or cost-effective than existing methods. Additionally, further research is needed to fully understand the mechanism of action of BTPMP, which may lead to the development of new applications for this compound. Finally, there is potential for BTPMP to be used in combination with other compounds to enhance its effects or to target multiple pathways.

Synthesis Methods

The synthesis of BTPMP involves a multi-step process that begins with the reaction of 4-benzyl-1H-1,2,3-triazole with formaldehyde to form 4-benzyl-1-(hydroxymethyl)-1H-1,2,3-triazole. This intermediate is then reacted with piperidine and methanesulfonyl chloride to form the final product, BTPMP.

Scientific Research Applications

BTPMP has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

3-[(4-benzyltriazol-1-yl)methyl]-1-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-23(21,22)20-9-5-8-15(12-20)11-19-13-16(17-18-19)10-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSZBXITMTJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CN2C=C(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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